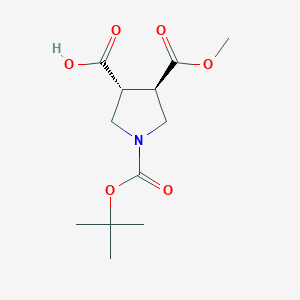

(3R,4R)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

Chemical Identity and Structural Analysis of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic Acid

Systematic Nomenclature and IUPAC Classification

The compound this compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as a pyrrolidine derivative with three distinct functional groups: a tert-butoxycarbonyl (Boc) protecting group, a methoxycarbonyl ester, and a carboxylic acid moiety. Its IUPAC name is derived from the parent pyrrolidine ring, where substituents are assigned positions based on Cahn-Ingold-Prelog priority rules.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 362485-25-4 |

| Molecular Formula | C₁₂H₁₉NO₆ |

| Molecular Weight | 273.28 g/mol |

| SMILES Notation | O=C(OC(C)(C)C)N1CC@HC@@HC1 |

| InChI Key | HMHBAEDPNFIUEI-YUMQZZPRSA-N |

The Boc group (tert-butoxycarbonyl) is attached to the nitrogen atom at position 1, while the methoxycarbonyl and carboxylic acid groups occupy positions 4 and 3, respectively. The stereochemical descriptors (3R,4R) indicate the absolute configuration of the chiral centers at carbons 3 and 4.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is defined by its pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The ring adopts a non-planar conformation due to sp³ hybridization at all carbon and nitrogen atoms. X-ray crystallographic studies of analogous pyrrolidine derivatives reveal that substituents significantly influence ring puckering modes.

Stereochemical Features:

- Chiral Centers : The compound possesses two stereogenic centers at C3 and C4, both in the R configuration. This stereochemistry is critical for its interactions in synthetic and biological contexts.

- Boc Group Orientation : The tert-butoxycarbonyl group at N1 adopts a pseudoequatorial position to minimize steric hindrance with adjacent substituents.

- Methoxycarbonyl and Carboxylic Acid Groups : These groups are positioned trans to each other, stabilizing the molecule through intramolecular hydrogen bonding between the carboxylic acid proton and the ester carbonyl oxygen.

The absolute configuration is confirmed via nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) studies, which correlate with the (3R,4R) designation.

Conformational Dynamics of the Pyrrolidine Ring System

The pyrrolidine ring exhibits dynamic conformational behavior, oscillating between envelope (E) and twisted (T) puckering modes. Pseudorotation, a low-energy barrier process, allows interconversion between these conformers.

Key Conformational Insights:

Substituent Effects on Puckering :

Locked Conformations :

Computational Modeling :

- Density functional theory (DFT) calculations predict an energy difference of <2 kcal/mol between dominant conformers, indicating facile interconversion at room temperature.

- The lowest-energy conformation features a twisted (T) puckering mode with dihedral angles θ = 25° (C2-C3-C4-N1) and φ = -15° (C3-C4-N1-C5).

| Conformation Type | Puckering Amplitude (Å) | Dominant Substituent Influence |

|---|---|---|

| C3-endo (E) | 0.45 | Boc group steric bulk |

| C2-exo (T) | 0.38 | Methoxycarbonyl electronic effects |

These dynamics are critical for understanding the compound’s reactivity in peptide synthesis and its potential as a building block for constrained analogs.

Properties

Molecular Formula |

C12H19NO6 |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

(3R,4R)-4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-5-7(9(14)15)8(6-13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m0/s1 |

InChI Key |

NWRQXIQGLPCWCL-YUMQZZPRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations at the C4 Position

The C4 substituent significantly influences the compound’s properties. Below is a comparative analysis:

Key Observations :

- Bromophenyl vs. Methoxycarbonyl : The bromophenyl group in introduces steric bulk and electron-withdrawing effects, which may favor π-π stacking in drug-receptor interactions but raise toxicity concerns (e.g., acute oral toxicity Category 4 as seen in ).

- Ring Size Differences : Piperidine analogs (e.g., ) exhibit distinct conformational flexibility compared to pyrrolidine derivatives, affecting binding affinity in biological targets.

Preparation Methods

Starting Materials and Chiral Pool Utilization

- Chiral amino acid derivatives such as (R)-glutamic acid are commonly used as starting points to ensure stereochemical fidelity.

- The pyrrolidine ring is formed by cyclization reactions that preserve or induce the (3R,4R) configuration.

Protection of the Amino Group

- The nitrogen atom is protected using tert-butoxycarbonyl chloride (Boc2O) in the presence of a base like triethylamine or DMAP to form the Boc-protected amine.

- This step is crucial to prevent side reactions during subsequent transformations and to allow selective deprotection later.

Introduction of the Methoxycarbonyl Group

- The carboxylic acid at the 4-position is converted into a methyl ester via esterification .

- Common methods include:

- Acid-catalyzed esterification with methanol

- Steglich esterification using dicyclohexylcarbodiimide (DCC) and DMAP as catalysts, which provides mild conditions and high yields.

Stereodivergent Cyclization and Retro-Dieckmann Reaction

- The retro-Dieckmann reaction has been employed as a stereodivergent tool to access all four stereoisomers of related carbapenam and pyrrolidine derivatives.

- This reaction involves ring-opening of bicyclic intermediates followed by ring closure to form the pyrrolidine ring with controlled stereochemistry.

Reduction and Functional Group Transformations

- Reduction of carboxylic acid derivatives to alcohols or other intermediates can be performed using borane complexes (e.g., BH3-THF) at low temperatures, followed by quenching and purification.

- These intermediates can then be further functionalized to install the methoxycarbonyl group or other substituents.

Representative Reaction Conditions and Yields

Stereochemical Control and Analysis

- The absolute configuration (3R,4R) is confirmed by comparison of optical rotation and chiral chromatographic methods with known standards.

- Stereochemical integrity is maintained by starting from enantiopure precursors and using stereospecific reactions.

- Analytical techniques such as NMR, chiral HPLC, and mass spectrometry are employed to verify purity and stereochemistry.

Summary of Preparation Route Example

- Starting from (R)-glutamic acid derivative , the pyrrolidine ring is constructed via cyclization.

- The nitrogen is protected with Boc2O to yield the Boc-protected intermediate.

- The carboxylic acid at C4 is esterified with methanol under Steglich conditions.

- Stereochemical purity is confirmed by optical rotation and chromatographic methods.

- Purification is typically done by silica gel chromatography using ethyl acetate/methanol mixtures.

Research Findings and Notes

- The retro-Dieckmann reaction is a powerful stereodivergent tool allowing access to all stereoisomers, including (3R,4R), with good yields and stereochemical control.

- Borane reductions provide efficient conversion of carboxylic acids to alcohol intermediates, facilitating further functionalization.

- The Boc protecting group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions when needed.

- The methyl ester group enhances compound stability and lipophilicity, useful for downstream applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.